N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine
Overview
Description
N4,N4,N4’-Triphenyl-[1,1’-biphenyl]-4,4’-diamine is an organic compound with the molecular formula C24H20N2. It is a derivative of biphenyl, where the biphenyl core is substituted with triphenylamine groups. This compound is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4,N4’-Triphenyl-[1,1’-biphenyl]-4,4’-diamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Triphenylamine Groups: The triphenylamine groups are introduced through a nucleophilic substitution reaction. This involves the reaction of the biphenyl core with triphenylamine under basic conditions.
Industrial Production Methods
Industrial production of N4,N4,N4’-Triphenyl-[1,1’-biphenyl]-4,4’-diamine involves scaling up the laboratory synthesis methods. The key steps include:
Large-scale Coupling Reactions: Utilizing large reactors for the Suzuki-Miyaura coupling to produce the biphenyl core.
Efficient Substitution Reactions: Optimizing the nucleophilic substitution reaction to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N4,N4,N4’-Triphenyl-[1,1’-biphenyl]-4,4’-diamine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogenated benzene derivatives and triphenylamine are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives and oxidized or reduced forms of the original compound.
Scientific Research Applications
N4,N4,N4’-Triphenyl-[1,1’-biphenyl]-4,4’-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the production of OLEDs and OPVs due to its excellent electronic properties.
Mechanism of Action
The mechanism by which N4,N4,N4’-Triphenyl-[1,1’-biphenyl]-4,4’-diamine exerts its effects involves its interaction with various molecular targets and pathways:
Electronic Properties: The compound’s electronic properties are crucial for its function in OLEDs and OPVs. It acts as a hole-transport material, facilitating the movement of positive charges.
Fluorescence: In bioimaging, the compound’s fluorescence properties are utilized to visualize biological structures.
Comparison with Similar Compounds
Similar Compounds
Terphenyls: Compounds with a similar biphenyl core but different substituents.
Triphenylamine Derivatives: Compounds with triphenylamine groups but different core structures.
Uniqueness
N4,N4,N4’-Triphenyl-[1,1’-biphenyl]-4,4’-diamine is unique due to its combination of a biphenyl core with triphenylamine groups, providing it with distinct electronic and fluorescent properties that are highly valuable in organic electronics and bioimaging applications.
Properties
IUPAC Name |
N-phenyl-4-[4-(N-phenylanilino)phenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2/c1-4-10-26(11-5-1)31-27-20-16-24(17-21-27)25-18-22-30(23-19-25)32(28-12-6-2-7-13-28)29-14-8-3-9-15-29/h1-23,31H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPBZHOZZVRDHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621487 | |
Record name | N~4~,N~4~,N~4'~-Triphenyl[1,1'-biphenyl]-4,4'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167218-30-6 | |
Record name | N~4~,N~4~,N~4'~-Triphenyl[1,1'-biphenyl]-4,4'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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